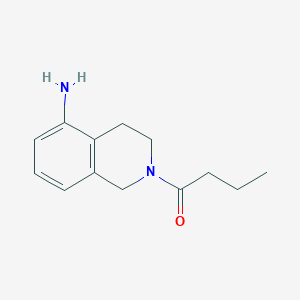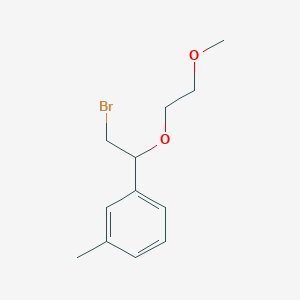![molecular formula C8H12O4 B15301445 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound featuring a unique oxabicyclo[2.1.1]hexane scaffold. This structure is characterized by its high ring strain and compact nature, making it an interesting subject for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods: Industrial production methods for this compound are still under exploration. the modular approach using photochemistry offers a promising pathway for scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iridium photoredox catalysts and dichloromethane under blue LED irradiation . These conditions facilitate the formation of bicyclic scaffolds with high yields .
Major Products: The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters . These products are important building blocks for medicinal chemistry .
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications. In chemistry, it serves as a key building block for the synthesis of bioactive compounds . In biology and medicine, its derivatives are being explored for their potential therapeutic properties . The compound’s unique structure also makes it valuable for studying conformational constraints and secondary structure formation in peptides .
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets through its strained bicyclic scaffold. This interaction can modulate the solubility, activity, and conformational restriction of candidate molecules . The compound’s high ring strain and unique structure allow it to act as a bio-isostere, mimicking the behavior of other biologically active molecules .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other bicyclic structures such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane . These compounds share the characteristic high ring strain and compact nature of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.
Uniqueness: What sets this compound apart is its specific oxabicyclo[2.1.1]hexane scaffold, which provides unique opportunities for synthetic transformations and biological interactions . Its ability to form highly ordered secondary structures in peptides further highlights its uniqueness .
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-7-3-8(4-7,6(10)11)5(2-9)12-7/h5,9H,2-4H2,1H3,(H,10,11) |
Clave InChI |
KWSDQHZNHXZLPD-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C(O2)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)



![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)




![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)

![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)
